molecular formula C10H17NO3 B068930 Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate CAS No. 178152-48-2

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate

Cat. No.: B068930
CAS No.: 178152-48-2
M. Wt: 199.25 g/mol
InChI Key: UWWUTEZECIYOCW-JGVFFNPUSA-N
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Description

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, a hydroxycyclopentene ring, and a carbamate functional group.

Preparation Methods

Chemical Reactions Analysis

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound’s carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate can be compared with similar compounds such as:

These similar compounds share structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWUTEZECIYOCW-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Molybdenum hexacarbonyl (1.46 g, 5.53 mmol) was added to a solution of the bicycle 2 (0.70 g, 3.55 mmol) in a 7:1 mature of acetonitrile and water (24 cm3). The suspension was stirred for 10 minutes at room temperature, then sodium borohydride (0.07 g, 1.85 mmol) was added and the suspension was heated under reflux for 3 hours. Upon completion of reaction, the mixture was allowed to cool to room temperature, filtered through a celite plug, and evaporated to dryness to give a dark oil. Flash chromatography (SiO2, 50% ethyl acetate in petrol) gave the alcohol 3 (0.46 g, 2.31 mmol, 65%) as a colourless oil; δH (200 MHz, CDCl3) 5.97 (1H, m, CH═CH), 5.85 (1H, dt, J 5.8 & 1.8 Hz, CH═CH), 4.80 (1H, m), 4.69 (1H, m), 4.42 (1H, m), 2.74 (2H, dt, J 14.3 & 7.1 Hz, CH2), 1.55 (1H, m, OH), 1.44 (9H, s, CO2C(CH3)3); m/z (CI) Found [MH]+ 200.1285 ([MH]+ C10H18NO3 requires 200.1287).
Quantity
0.07 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
1.46 g
Type
catalyst
Reaction Step Two
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
65%

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